molecular formula C9H12N2O2 B3189500 Benzeneethanamine, N-methyl-2-nitro- CAS No. 33100-16-2

Benzeneethanamine, N-methyl-2-nitro-

Cat. No. B3189500
CAS RN: 33100-16-2
M. Wt: 180.2 g/mol
InChI Key: JKFQTSXUKNGFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, N-methyl-2-nitro- is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneethanamine, N-methyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-methyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33100-16-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N-methyl-2-(2-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O2/c1-10-7-6-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3

InChI Key

JKFQTSXUKNGFQF-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., a solution of N-methyl-2-(2-nitrophenyl)acetamide (7.00 g, 36.05 mmol) in tetrahydrofuran (410 ml) was added dropwise to a suspension of sodium borohydride (1.63 g, 43.25 mmol) in tetrahydrofuran (110 ml). A solution of iodine (4.57 g, 18.02 mmol) in tetrahydrofuran (150 ml) was added dropwise. The reaction mixture was warmed to reflux for 16 h. It was cooled to 0° C. Methanol (310 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydoxide solution (300 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (160 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 1.28 g of N-methyl-N-(2-(2-nitrophenyl)ethyl)amine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.